LLL12

Catalog No.
S533362
CAS No.
1260247-42-4
M.F
C14H9NO5S
M. Wt
303.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LLL12

CAS Number

1260247-42-4

Product Name

LLL12

IUPAC Name

5-hydroxy-9,10-dioxoanthracene-1-sulfonamide

Molecular Formula

C14H9NO5S

Molecular Weight

303.29 g/mol

InChI

InChI=1S/C14H9NO5S/c15-21(19,20)10-6-2-4-8-12(10)14(18)7-3-1-5-9(16)11(7)13(8)17/h1-6,16H,(H2,15,19,20)

InChI Key

CQBHSRLUQDYPBU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

LLL12; LLL-12; LLL 12

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)N

Description

The exact mass of the compound 5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is 303.02014 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LLL12 is a small molecule compound specifically designed to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which plays a crucial role in various cancers. The compound was developed through structure-based drug design, targeting the phosphorylated tyrosine 705 (pTyr705) binding site on the STAT3 monomer. LLL12 effectively disrupts STAT3 dimerization, a key step in its activation, thereby inhibiting its downstream signaling pathways associated with cell proliferation and survival in cancer cells .

  • Formation of Intermediate Compounds: The synthesis begins with the reaction of sulfonyl chloride with ammonium hydroxide to form an intermediate compound.
  • Oxidation: This intermediate is then oxidized using chromium (VI) oxide to yield a naphthoquinone.
  • Diels-Alder Reaction: A base-catalyzed Diels-Alder reaction is performed with 3-hydroxy-2-pyrone at low temperatures, resulting in the formation of LLL12 .

The final product is characterized by its melting point (179–181°C) and confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry.

LLL12 exhibits significant biological activity as a STAT3 inhibitor. It has been shown to:

  • Inhibit phosphorylation of STAT3 at Tyr705, leading to decreased STAT3 activation.
  • Downregulate downstream targets such as cyclin D1, Bcl-2, and survivin, which are critical for cancer cell survival and proliferation.
  • Induce apoptosis in various cancer cell lines, including breast, pancreatic, and glioblastoma cells, while showing minimal toxicity to normal human cells .

Additionally, LLL12 has demonstrated the ability to inhibit cell migration and colony formation in vitro, indicating its potential as an effective anti-cancer agent.

The synthesis of LLL12 can be summarized as follows:

  • Starting Materials: Sulfonyl chloride and ammonium hydroxide.
  • Reaction Steps:
    • Formation of an intermediate sulfonamide.
    • Oxidation to naphthoquinone.
    • Diels-Alder reaction with 3-hydroxy-2-pyrone.
  • Purification: The crude product is purified using silica gel column chromatography .

This method yields LLL12 with a reported efficiency of about 20%.

LLL12 has promising applications in cancer therapy due to its ability to target the STAT3 pathway. Its potential uses include:

  • Treatment of various cancers where STAT3 is constitutively activated, such as breast cancer and pancreatic cancer.
  • Enhancing the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms associated with STAT3 activation .
  • Utilization in combination therapies to improve patient outcomes in oncology.

Interaction studies have shown that LLL12 binds specifically to the pTyr705 binding site of STAT3. This binding inhibits the dimerization necessary for STAT3 activation. Studies have demonstrated that encapsulating LLL12 in microdroplets enhances its bioavailability and protects it from degradation during systemic administration. This approach significantly improves its therapeutic potential against hypoxic tumors .

Several compounds exhibit similar mechanisms of action by targeting the STAT3 pathway or related signaling cascades. Notable examples include:

Compound NameMechanismUnique Features
FLLL32Inhibits STAT3 phosphorylationDerived from a different chemical scaffold; shows activity against various cancer types
LLL12BInhibits STAT3 signalingA derivative of LLL12 that shows enhanced potency against specific cancers like ovarian cancer
SLSI-1216Inhibits proliferation via STAT3 inhibitionTargets triple-negative breast cancer specifically; induces apoptosis effectively

Uniqueness of LLL12

What sets LLL12 apart is its high specificity for the pTyr705 site on STAT3, combined with its minimal cytotoxicity towards normal cells. This selectivity makes it a promising candidate for targeted cancer therapies, potentially leading to better patient outcomes compared to less selective agents.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

303.02014356 g/mol

Monoisotopic Mass

303.02014356 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

LLL-12

Dates

Modify: 2024-02-18
1: Jain R, Kulkarni P, Dhali S, Rapole S, Srivastava S. Quantitative proteomic analysis of global effect of LLL12 on U87 cell's proteome: An insight into the molecular mechanism of LLL12. J Proteomics. 2015 Jan 15;113:127-42. doi: 10.1016/j.jprot.2014.09.020. Epub 2014 Oct 5. PubMed PMID: 25286751.
2: Couto JI, Bear MD, Lin J, Pennel M, Kulp SK, Kisseberth WC, London CA. Biologic activity of the novel small molecule STAT3 inhibitor LLL12 against canine osteosarcoma cell lines. BMC Vet Res. 2012 Dec 17;8:244. doi: 10.1186/1746-6148-8-244. PubMed PMID: 23244668; PubMed Central PMCID: PMC3585923.
3: Bid HK, Oswald D, Li C, London CA, Lin J, Houghton PJ. Anti-angiogenic activity of a small molecule STAT3 inhibitor LLL12. PLoS One. 2012;7(4):e35513. doi: 10.1371/journal.pone.0035513. Epub 2012 Apr 17. PubMed PMID: 22530037; PubMed Central PMCID: PMC3328460.
4: Liu A, Liu Y, Li PK, Li C, Lin J. LLL12 inhibits endogenous and exogenous interleukin-6-induced STAT3 phosphorylation in human pancreatic cancer cells. Anticancer Res. 2011 Jun;31(6):2029-35. PubMed PMID: 21737619.
5: Ball S, Li C, Li PK, Lin J. The small molecule, LLL12, inhibits STAT3 phosphorylation and induces apoptosis in medulloblastoma and glioblastoma cells. PLoS One. 2011 Apr 19;6(4):e18820. doi: 10.1371/journal.pone.0018820. PubMed PMID: 21526200; PubMed Central PMCID: PMC3079737.
6: Lin L, Benson DM Jr, DeAngelis S, Bakan CE, Li PK, Li C, Lin J. A small molecule, LLL12 inhibits constitutive STAT3 and IL-6-induced STAT3 signaling and exhibits potent growth suppressive activity in human multiple myeloma cells. Int J Cancer. 2012 Mar 15;130(6):1459-69. doi: 10.1002/ijc.26152. Epub 2011 Aug 26. PubMed PMID: 21520044; PubMed Central PMCID: PMC3228889.
7: Onimoe GI, Liu A, Lin L, Wei CC, Schwartz EB, Bhasin D, Li C, Fuchs JR, Li PK, Houghton P, Termuhlen A, Gross T, Lin J. Small molecules, LLL12 and FLLL32, inhibit STAT3 and exhibit potent growth suppressive activity in osteosarcoma cells and tumor growth in mice. Invest New Drugs. 2012 Jun;30(3):916-26. doi: 10.1007/s10637-011-9645-1. Epub 2011 Feb 22. PubMed PMID: 21340507.
8: Wei CC, Ball S, Lin L, Liu A, Fuchs JR, Li PK, Li C, Lin J. Two small molecule compounds, LLL12 and FLLL32, exhibit potent inhibitory activity on STAT3 in human rhabdomyosarcoma cells. Int J Oncol. 2011 Jan;38(1):279-85. PubMed PMID: 21109950.
9: Lin L, Hutzen B, Li PK, Ball S, Zuo M, DeAngelis S, Foust E, Sobo M, Friedman L, Bhasin D, Cen L, Li C, Lin J. A novel small molecule, LLL12, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells. Neoplasia. 2010 Jan;12(1):39-50. PubMed PMID: 20072652; PubMed Central PMCID: PMC2805882.

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